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Introduction
The reprogramming of somatic cells into induced pluripotent stem cells (iPSCs) holds immense

promise for regenerative medicine, disease modeling, and drug discovery. While the

expression of key transcription factors (Oct4, Sox2, Klf4, and Myc) has been the cornerstone of

this process, chemical reprogramming using small molecules offers a non-integrative, highly

controllable, and more easily standardizable alternative. SGC-CBP30, a potent and selective

inhibitor of the bromodomains of the transcriptional coactivators CREB-binding protein (CBP)

and p300, has emerged as a key facilitator in this field. These application notes provide a

comprehensive overview of the use of SGC-CBP30 in the chemical reprogramming of somatic

cells, including its mechanism of action, protocols for its application, and expected outcomes.

SGC-CBP30 enhances reprogramming efficiency by targeting the epigenetic machinery that

maintains somatic cell identity. By inhibiting the CBP/p300 bromodomains, SGC-CBP30
disrupts the reading of acetylated lysine residues on histones, leading to a decrease in the

expression of somatic-specific genes.[1][2] This action is particularly effective during the initial

stages of reprogramming, helping to overcome a critical barrier to the acquisition of

pluripotency.[1][2] Studies have shown that SGC-CBP30 can increase reprogramming

efficiency by 2-3 fold on its own and by over 10-fold when used in combination with other small

molecules, such as DOT1L inhibitors.[1][2] Furthermore, its inclusion can enable the generation
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of iPSCs with a reduced number of exogenous transcription factors, for instance, using only

OCT4 and SOX2.[1][2]

Mechanism of Action
SGC-CBP30 is a highly specific acetyl-lysine competitive inhibitor targeting the bromodomains

of CBP and p300.[1][2] These two proteins are histone acetyltransferases that act as

transcriptional co-activators, playing a crucial role in regulating gene expression. The

bromodomain of CBP/p300 recognizes and binds to acetylated lysine residues on histones, a

key step in maintaining open chromatin structure and active transcription of lineage-specific

genes.

By competitively inhibiting this interaction, SGC-CBP30 prevents the recruitment of the

CBP/p300 coactivator complex to enhancers and promoters of somatic genes. This leads to a

reduction in histone H3 lysine 27 acetylation (H3K27Ac) and a decrease in chromatin

accessibility at these sites, ultimately resulting in the downregulation of genes that define the

somatic cell's identity, such as the master mesenchymal transcription factor PRRX1.[1] This

targeted suppression of the somatic gene expression program facilitates the transition towards

a pluripotent state. It is important to note that while bromodomain inhibition is beneficial, the

catalytic activity of CBP/p300 is still required for the induction of pluripotency genes.[1]

Quantitative Data Summary
The following tables summarize the quantitative data from studies utilizing SGC-CBP30 in

cellular reprogramming contexts.

Table 1: SGC-CBP30 Potency and Selectivity

Target
IC50 (in
vitro assay)

Cellular
EC50
(NanoBRET
assay)

Selectivity
over
BRD4(1)

Selectivity
over
BRD4(2)

Reference

CBP 21 nM 0.28 µM >40-fold >250-fold [3][4]

p300 38 nM Not Reported Not Reported Not Reported [3][5]
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Table 2: Efficacy of SGC-CBP30 in Enhancing Reprogramming Efficiency

Reprogram
ming
Cocktail

Cell Type
SGC-CBP30
Concentrati
on

Fold
Increase in
Efficiency
(vs. control)

Notes Reference

OSKM
Human

Fibroblasts
0.5 µM 2-3 fold

SGC-CBP30

used alone.
[1][2]

OSKM +

iDOT1L

Human

Fibroblasts
0.5 µM >10 fold

Synergistic

effect with

DOT1L

inhibition.

[1][2]

OS
Human

Fibroblasts
0.5 µM

Significant

increase

Enabled

reprogrammi

ng with only

two factors.

[1]

Chemical

Cocktail

(Stage 2)

Human

Fibroblasts
2 µM

Part of a

multi-stage

chemical

reprogrammi

ng protocol.

[6]

Experimental Protocols
The following are generalized protocols for the application of SGC-CBP30 in chemical

reprogramming experiments, based on published literature. Researchers should optimize these

protocols for their specific cell types and experimental conditions.

Protocol 1: Enhancement of Yamanaka Factor-Mediated
Reprogramming
This protocol describes the use of SGC-CBP30 to enhance the efficiency of reprogramming

initiated by the expression of Oct4, Sox2, Klf4, and Myc (OSKM).
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Materials:

Human somatic cells (e.g., fibroblasts)

Lentiviral or episomal vectors for OSKM expression

Appropriate somatic cell culture medium (e.g., DMEM with 10% FBS)

iPSC culture medium (e.g., mTeSR™1 or E8)

SGC-CBP30 (stock solution in DMSO)

Matrigel or other suitable extracellular matrix

Tra-1-60 antibody for live staining of pluripotent colonies

Procedure:

Cell Seeding: Seed human fibroblasts at an appropriate density in a 6-well plate.

Transduction/Transfection: The following day, transduce or transfect the cells with OSKM

expression vectors.

Induction of Reprogramming: After 24-48 hours, replace the medium with fresh somatic cell

medium supplemented with SGC-CBP30 at a final concentration of 0.5 µM. The final DMSO

concentration should not exceed 0.1%.

Early Stage Treatment: Continue to culture the cells in the presence of SGC-CBP30 for the

first 7-14 days of the reprogramming process, changing the medium every 1-2 days.[1]

Transition to iPSC Medium: Around day 7, switch to a suitable iPSC medium. Continue to

supplement with SGC-CBP30 until day 14 if a two-week treatment is desired.

Colony Emergence: Monitor the plates for the emergence of iPSC-like colonies, typically

between days 14 and 28.

Colony Identification and Isolation: Around day 21-28, identify pluripotent colonies by their

characteristic morphology and/or by live staining with an antibody against a pluripotency
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marker such as Tra-1-60. Manually pick and expand the colonies on a Matrigel-coated plate

in iPSC medium.

Characterization: Fully characterize the resulting iPSC lines for the expression of

pluripotency markers (e.g., OCT4, SOX2, NANOG, SSEA-4), transgene silencing, and the

potential to differentiate into the three germ layers.[1]

Protocol 2: Component of a Multi-Stage Chemical
Reprogramming Cocktail
This protocol outlines the inclusion of SGC-CBP30 in a multi-stage, purely chemical

reprogramming process to generate human chemically induced pluripotent stem cells

(hCiPSCs).

Materials:

Human fibroblasts

Multi-stage chemical reprogramming media as described in Guan et al., 2022.

SGC-CBP30 (stock solution in DMSO)

Procedure:

Stage 1 (Dedifferentiation): Culture human fibroblasts in a medium containing a combination

of small molecules (e.g., CHIR99021, 616452, TTNPB, SAG, ABT-869, Y-27632) to induce

an intermediate plastic state.[6]

Stage 2 (Induction of Hypomethylation and Proliferation): Transition the cells to a second

medium containing a different cocktail of small molecules. During this stage, supplement the

culture medium with 2 µM SGC-CBP30.[6] This stage aims to induce a hypomethylated state

and promote proliferation.

Subsequent Stages: Follow the established multi-stage protocol, which typically involves

further medium changes to activate the pluripotency gene network and stabilize the

pluripotent state.[6]
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Colony Isolation and Characterization: Isolate and expand the resulting hCiPSC colonies,

followed by thorough characterization as described in Protocol 1.[6]
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Caption: Mechanism of SGC-CBP30 in repressing somatic gene expression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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